![molecular formula C21H23N5O2S B2442244 N-(1-丁基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)-N,4-二甲苯磺酰胺 CAS No. 883963-76-6](/img/structure/B2442244.png)
N-(1-丁基-[1,2,4]三唑并[4,3-a]喹喔啉-4-基)-N,4-二甲苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They have also been studied for their anticancer properties, specifically as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in cancer angiogenesis .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .科学研究应用
- Researchers have explored the potential of this compound as an anti-tumor agent. Specifically, derivatives of [1,2,4]triazolo[4,3-a]pyrazine containing 4-oxo-pyridazinone moieties (such as compound 22i) have demonstrated excellent anti-tumor activity against cancer cell lines, including A549, MCF-7, and HeLa. Compound 22i exhibited IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM for these cell lines, respectively. Additionally, it showed superior c-Met kinase inhibition ability at the nanomolar level .
- Although specific studies on this compound’s antiviral activity are scarce, related [1,2,4]triazolo derivatives have shown promise. For instance, [1,2,4]triazines, [1,2,4]triazoles, and [1,2,4]triazolo-1,2,4,5-tetrazines have been investigated for their antiviral properties . Further research could explore the antiviral potential of our compound.
- In vitro screening using agar diffusion assays revealed that certain derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit antibacterial and/or antifungal activity. Compounds 4d, 6c, 7b, and 8a demonstrated promising results against various pathogens .
- While not directly related to our compound, [1,2,4]triazines and [1,2,4]triazoles have been explored as molluscicides. These compounds can effectively control mollusk populations, making them relevant in aquatic ecosystems .
- Ten compounds, including our compound (designated as 9a), were selected by the NCI for evaluation of their anticancer activity. Compound 9a exhibited notable activity and was further assessed in vitro against 60 human cell lines .
- Computational docking studies can provide insights into the binding interactions between our compound and its target proteins (e.g., c-Met kinase). Such studies help predict the compound’s mode of action and guide further optimization .
Anti-Tumor Activity
Antiviral Potential
Antibacterial and Antifungal Properties
Molluscicidal Activity
Evaluation by the National Cancer Institute (NCI)
Molecular Modeling Studies
作用机制
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By binding to the A2B receptor, it prevents the activation of the receptor by adenosine, thereby inhibiting the downstream effects of receptor activation .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis . Therefore, by antagonizing the A2B receptor, this compound may inhibit angiogenesis, which is one of the major mechanisms for tumor growth regulation .
Pharmacokinetics
The presence of the [1,2,4]triazolo[4,3-a]quinoxaline moiety may enhance the compound’s stability and lipophilicity, potentially improving its absorption and distribution .
Result of Action
The antagonism of the A2B receptor by this compound may lead to a reduction in angiogenesis, thereby inhibiting tumor growth . Additionally, this compound has been found to potently intercalate DNA , which could further contribute to its anticancer activity.
未来方向
The future directions for research on “N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” and similar compounds could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Specifically, their role as VEGFR-2 inhibitors could be further investigated for potential applications in cancer treatment .
属性
IUPAC Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-4-5-10-19-23-24-21-20(22-17-8-6-7-9-18(17)26(19)21)25(3)29(27,28)16-13-11-15(2)12-14-16/h6-9,11-14H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLHDWQYXSLJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。